![molecular formula C19H18IN3O2S B12470752 N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12470752.png)
N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Iodination of the Phenyl Ring: The iodination of the phenyl ring is achieved using iodine or iodinating agents such as N-iodosuccinimide.
Coupling Reactions: The final step involves coupling the iodinated phenyl ring with the oxadiazole derivative under conditions that facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
The mechanism of action of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anticancer Activity: It could interfere with cellular signaling pathways that regulate cell growth and apoptosis, leading to the selective killing of cancer cells.
Material Properties: The compound’s ability to form stable complexes with metals can influence its electronic and optical properties, making it useful in various technological applications.
類似化合物との比較
Similar Compounds
- N-(4-iodophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-chloro-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the oxadiazole ring and the sulfanyl group also contributes to its distinct chemical and physical properties.
特性
分子式 |
C19H18IN3O2S |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
N-(4-iodo-2,6-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18IN3O2S/c1-11-4-6-14(7-5-11)18-22-23-19(25-18)26-10-16(24)21-17-12(2)8-15(20)9-13(17)3/h4-9H,10H2,1-3H3,(H,21,24) |
InChIキー |
MMWWOMUPLKXTQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3C)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


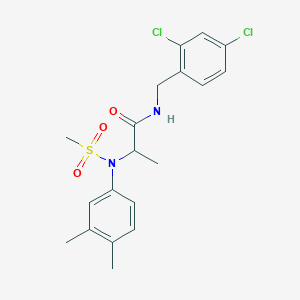
![3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile](/img/structure/B12470676.png)

![4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470690.png)
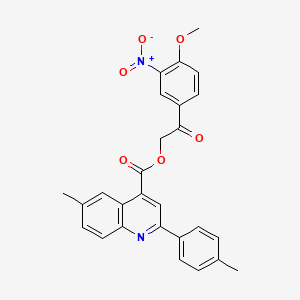
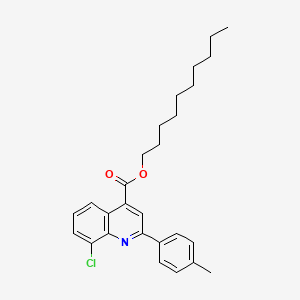
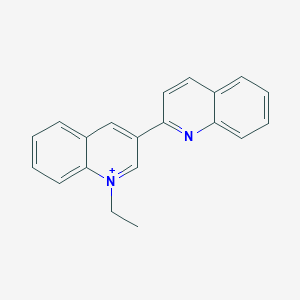
![3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12470708.png)
![(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12470711.png)
![4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B12470718.png)
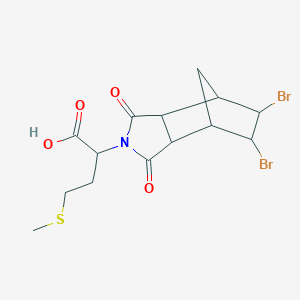
![N-(4-chloro-2-hydroxyphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12470742.png)
![2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12470746.png)

